
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate, also known as TFB, is a boronic acid derivative that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications. TFB is a highly reactive compound that can be used in a wide range of chemical reactions, making it a valuable tool for scientists in various fields. In
Mécanisme D'action
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate acts as a Lewis acid in many chemical reactions, meaning that it can accept a pair of electrons from a Lewis base. This property makes trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate a valuable catalyst in many chemical reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can form stable complexes with various organic compounds, which can be used to facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been shown to have low environmental impact, making it a potentially valuable tool for sustainable chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is its versatility as a catalyst in a wide range of chemical reactions. It is also relatively easy to synthesize in a laboratory setting. However, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has some limitations in lab experiments. It can be highly reactive and may require careful handling to prevent unwanted reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be expensive to produce, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. One area of interest is the development of new synthetic methods using trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a catalyst. Another potential direction is the use of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate in the synthesis of new materials, such as polymers and nanoparticles. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate may also have potential applications in the field of renewable energy, such as in the development of new catalysts for fuel cells. Overall, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be synthesized by reacting 2,5-dimethylthiophene-3-boronic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a white solid. The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has been widely used in scientific research due to its unique chemical properties. It can be used as a catalyst in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira reactions, and Buchwald-Hartwig amination reactions. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
1294551-85-1 |
|---|---|
Nom du produit |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Formule moléculaire |
C6H7BF3S- |
Poids moléculaire |
178.9909896 |
Synonymes |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



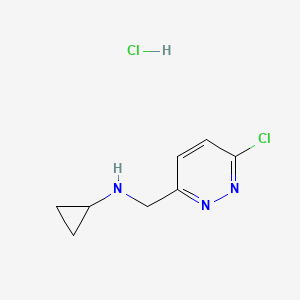
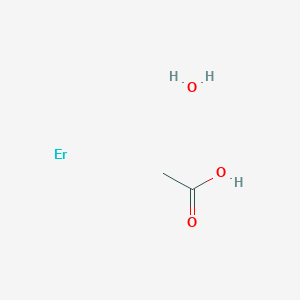
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
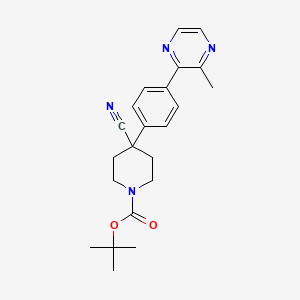
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

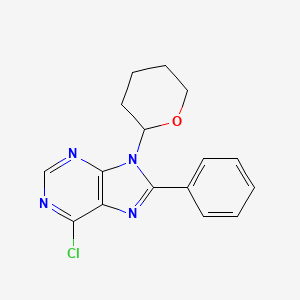
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
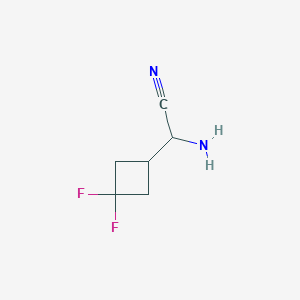
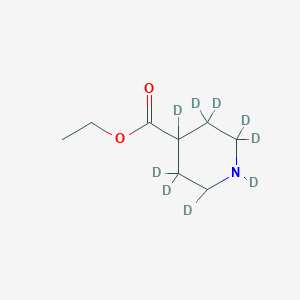
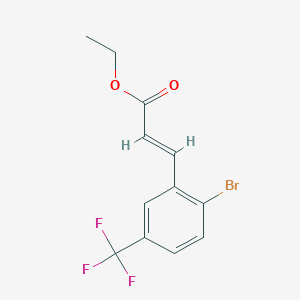
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)